molecular formula C23H21ClN2O4S B4118784 N-2-biphenylyl-4-chloro-3-(4-morpholinylsulfonyl)benzamide

N-2-biphenylyl-4-chloro-3-(4-morpholinylsulfonyl)benzamide

Cat. No. B4118784
M. Wt: 456.9 g/mol
InChI Key: ZAOGNOPGYYWHIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2-biphenylyl-4-chloro-3-(4-morpholinylsulfonyl)benzamide, also known as BIX-01294, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in epigenetics and cancer research.

Mechanism of Action

N-2-biphenylyl-4-chloro-3-(4-morpholinylsulfonyl)benzamide binds to the active site of G9a and blocks the transfer of a methyl group from S-adenosylmethionine (SAM) to H3K9. This prevents the formation of repressive chromatin structures and allows for the activation of genes that are normally silenced. N-2-biphenylyl-4-chloro-3-(4-morpholinylsulfonyl)benzamide has also been shown to inhibit the activity of GLP, a homolog of G9a that has a similar role in epigenetic regulation.
Biochemical and Physiological Effects:
N-2-biphenylyl-4-chloro-3-(4-morpholinylsulfonyl)benzamide has been shown to induce differentiation in embryonic stem cells and promote the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs). It has also been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. N-2-biphenylyl-4-chloro-3-(4-morpholinylsulfonyl)benzamide has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of N-2-biphenylyl-4-chloro-3-(4-morpholinylsulfonyl)benzamide is its specificity for G9a and GLP, which allows for the selective inhibition of H3K9 methylation without affecting other histone modifications. N-2-biphenylyl-4-chloro-3-(4-morpholinylsulfonyl)benzamide is also relatively easy to synthesize and has a long shelf life. One limitation of N-2-biphenylyl-4-chloro-3-(4-morpholinylsulfonyl)benzamide is its low solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, the effects of N-2-biphenylyl-4-chloro-3-(4-morpholinylsulfonyl)benzamide on gene expression can be context-dependent, which can complicate the interpretation of experimental results.

Future Directions

Future research on N-2-biphenylyl-4-chloro-3-(4-morpholinylsulfonyl)benzamide could focus on identifying its downstream targets and elucidating the mechanisms by which it promotes stem cell differentiation and inhibits cancer cell growth. Other potential applications of N-2-biphenylyl-4-chloro-3-(4-morpholinylsulfonyl)benzamide could include the treatment of neurodegenerative diseases and the modulation of immune cell function. Additionally, the development of more potent and selective G9a inhibitors could improve the therapeutic potential of N-2-biphenylyl-4-chloro-3-(4-morpholinylsulfonyl)benzamide and other epigenetic modulators.

Scientific Research Applications

N-2-biphenylyl-4-chloro-3-(4-morpholinylsulfonyl)benzamide has been shown to be a potent inhibitor of G9a, a histone lysine methyltransferase that plays a critical role in epigenetic regulation. By inhibiting G9a, N-2-biphenylyl-4-chloro-3-(4-morpholinylsulfonyl)benzamide can prevent the methylation of histone H3 at lysine 9 (H3K9), which is associated with gene silencing and chromatin compaction. This makes N-2-biphenylyl-4-chloro-3-(4-morpholinylsulfonyl)benzamide a valuable tool for studying the role of epigenetic regulation in various biological processes, including development, differentiation, and disease.

properties

IUPAC Name

4-chloro-3-morpholin-4-ylsulfonyl-N-(2-phenylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O4S/c24-20-11-10-18(16-22(20)31(28,29)26-12-14-30-15-13-26)23(27)25-21-9-5-4-8-19(21)17-6-2-1-3-7-17/h1-11,16H,12-15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOGNOPGYYWHIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(biphenyl-2-yl)-4-chloro-3-(morpholin-4-ylsulfonyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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